1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene
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Overview
Description
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene is a triazole-based compound featuring three 1H-1,2,3-triazol-4-yl groups attached to a benzene ring at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene can be synthesized using a one-pot approach involving the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This method is efficient and allows for the parallel synthesis of various triazole derivatives. The reaction conditions typically involve the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as copper(I) iodide, to facilitate the cycloaddition reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the one-pot synthesis approach suggests that it could be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction parameters could further enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the triazole rings.
Cycloaddition Reactions: The triazole rings can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form additional heterocyclic compounds.
Common Reagents and Conditions
Copper(I) Catalysts: Copper(I) iodide is commonly used as a catalyst in cycloaddition reactions involving triazoles.
Solvents: Dimethyl sulfoxide (DMSO) and acetonitrile are frequently used solvents for these reactions.
Temperature: Reactions are typically conducted at elevated temperatures to ensure complete conversion of reactants.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Biology: The compound’s triazole rings can interact with biological molecules, making it useful in drug discovery and development.
Medicine: Triazole derivatives are known for their antimicrobial and anticancer properties, and this compound could be explored for similar applications.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene involves its ability to form stable complexes with metal ions and interact with biological targets. The triazole rings can coordinate with metal ions, enhancing the compound’s catalytic and binding properties. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting their activity and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1H-1,2,4-triazol-1-yl)benzene: This compound features 1H-1,2,4-triazole rings instead of 1H-1,2,3-triazole rings, resulting in different chemical properties and reactivity.
1,3,5-Tris(1H-tetrazol-5-yl)benzene: This compound contains tetrazole rings, which have different electronic properties compared to triazole rings.
Uniqueness
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene is unique due to the specific positioning of the triazole rings on the benzene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of advanced materials and drug discovery.
Properties
Molecular Formula |
C12H9N9 |
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Molecular Weight |
279.26 g/mol |
IUPAC Name |
4-[3,5-bis(2H-triazol-4-yl)phenyl]-2H-triazole |
InChI |
InChI=1S/C12H9N9/c1-7(10-4-13-19-16-10)2-9(12-6-15-21-18-12)3-8(1)11-5-14-20-17-11/h1-6H,(H,13,16,19)(H,14,17,20)(H,15,18,21) |
InChI Key |
FOPSWFILTUZURS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C2=NNN=C2)C3=NNN=C3)C4=NNN=C4 |
Origin of Product |
United States |
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